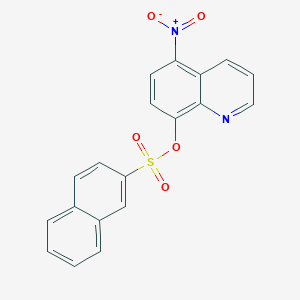![molecular formula C20H11Cl3N2O B11536603 2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11536603.png)
2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole ring and multiple chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE typically involves the following steps:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Imine Formation: The final step involves the condensation of the benzoxazole derivative with a chlorobenzaldehyde under basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene derivatives with aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole ring and chlorophenyl groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE
- **(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DICHLOROPHENYL)METHANIMINE
Uniqueness
The unique arrangement of chlorophenyl groups and the benzoxazole ring in (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H11Cl3N2O |
|---|---|
Molecular Weight |
401.7 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C20H11Cl3N2O/c21-14-3-1-2-13(9-14)20-25-18-10-15(5-7-19(18)26-20)24-11-12-4-6-16(22)17(23)8-12/h1-11H |
InChI Key |
ZVBCJOVFJQDJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline](/img/structure/B11536523.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)
![2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11536554.png)

![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11536559.png)
![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-(4-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11536596.png)
![4-[(E)-{2-[Bis(3-methylphenoxy)phosphoryl]hydrazin-1-ylidene}methyl]benzene-1,3-diol](/img/structure/B11536598.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11536600.png)
